molecular formula C17H25N3O B5877540 3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Cat. No. B5877540
M. Wt: 287.4 g/mol
InChI Key: XARBDSSPQBYSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of quinazolinone derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one involves the inhibition of various enzymes such as tyrosine kinase, protein kinase C, and phosphodiesterase. These enzymes play a crucial role in the regulation of various signaling pathways, which are involved in the pathogenesis of various diseases. By inhibiting these enzymes, 3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one can modulate the activity of these signaling pathways, leading to the inhibition of disease progression.
Biochemical and Physiological Effects:
3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been reported to exhibit anti-inflammatory and neuroprotective effects in various animal models. These effects are attributed to the inhibition of various enzymes such as tyrosine kinase, protein kinase C, and phosphodiesterase, which are involved in the regulation of these processes.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one in lab experiments is its potent inhibitory activity against various enzymes. This property makes it an ideal candidate for the development of novel therapeutic agents. Moreover, the synthesis of this compound is relatively simple and can be performed in good yield. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of 3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one. One of the significant directions is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Moreover, the development of novel derivatives of this compound with improved potency and selectivity against various enzymes can lead to the discovery of new therapeutic agents. Furthermore, the evaluation of its activity in various disease models can provide valuable insights into its therapeutic potential. Finally, the elucidation of its mechanism of action at the molecular level can facilitate the development of more potent and selective inhibitors of various enzymes.

Synthesis Methods

The synthesis of 3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one involves the reaction of 2-tert-butyl-4-chloroquinazoline with cyclohexanone in the presence of a base such as potassium carbonate. The reaction proceeds through a spirocyclization process, leading to the formation of the desired product in good yield. The purity and structure of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one has shown promising results in various scientific research applications. One of the significant applications is in the field of drug development. This compound has been reported to exhibit potent inhibitory activity against various enzymes such as tyrosine kinase, protein kinase C, and phosphodiesterase. These enzymes play a crucial role in the pathogenesis of various diseases such as cancer, inflammation, and cardiovascular disorders. Therefore, 3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one has the potential to be developed as a novel therapeutic agent for the treatment of these diseases.

properties

IUPAC Name

3-amino-4'-tert-butylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-16(2,3)12-8-10-17(11-9-12)19-14-7-5-4-6-13(14)15(21)20(17)18/h4-7,12,19H,8-11,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARBDSSPQBYSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

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